5-(3,4-Dimethoxyphenyl)-3-methylisoxazole
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-methylisoxazole is an organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 3,4-dimethoxyphenyl group and a methyl group at the 3-position makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxyacetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides and quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but differs in its functional group and applications.
Uniqueness
5-(3,4-Dimethoxyphenyl)-3-methylisoxazole is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO3/c1-8-6-11(16-13-8)9-4-5-10(14-2)12(7-9)15-3/h4-7H,1-3H3 |
InChI Key |
ACOUPPBPEHYFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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